(R)-1-bromo-3,7-dimethyloctane (R)-1-bromo-3,7-dimethyloctane
Brand Name: Vulcanchem
CAS No.: 59965-20-7
VCID: VC8282154
InChI: InChI=1S/C10H21Br/c1-9(2)5-4-6-10(3)7-8-11/h9-10H,4-8H2,1-3H3/t10-/m1/s1
SMILES: CC(C)CCCC(C)CCBr
Molecular Formula: C10H21B
Molecular Weight: 221.18 g/mol

(R)-1-bromo-3,7-dimethyloctane

CAS No.: 59965-20-7

Cat. No.: VC8282154

Molecular Formula: C10H21B

Molecular Weight: 221.18 g/mol

* For research use only. Not for human or veterinary use.

(R)-1-bromo-3,7-dimethyloctane - 59965-20-7

Specification

CAS No. 59965-20-7
Molecular Formula C10H21B
Molecular Weight 221.18 g/mol
IUPAC Name (3R)-1-bromo-3,7-dimethyloctane
Standard InChI InChI=1S/C10H21Br/c1-9(2)5-4-6-10(3)7-8-11/h9-10H,4-8H2,1-3H3/t10-/m1/s1
Standard InChI Key VGSUDZKDSKCYJP-SNVBAGLBSA-N
Isomeric SMILES C[C@H](CCCC(C)C)CCBr
SMILES CC(C)CCCC(C)CCBr
Canonical SMILES CC(C)CCCC(C)CCBr

Introduction

Chemical Identity and Structural Features

Molecular Formula and Stereochemistry

(R)-1-Bromo-3,7-dimethyloctane possesses the molecular formula C₁₀H₂₁Br and a molecular weight of 221.18 g/mol . Its IUPAC name, (3R)-1-bromo-3,7-dimethyloctane, reflects the R-configuration at the third carbon, which confers chirality to the molecule . The structural arrangement consists of a brominated terminal methyl group, a branched methyl group at the third carbon, and additional methyl branching at the seventh position (Fig. 1).

Table 1: Key Identifiers of (R)-1-Bromo-3,7-dimethyloctane

PropertyValueSource
CAS Registry Number59965-20-7 (R-enantiomer)
3383-83-3 (racemic mixture)
SMILES NotationCC@HCCBr
InChIKeyVGSUDZKDSKCYJP-SNVBAGLBSA-N
Boiling Point217°C (racemic mixture)

Stereochemical Considerations

The R-enantiomer is distinguished by its specific spatial arrangement, which influences its reactivity and interaction with chiral environments. The (R)-configuration is critical in asymmetric synthesis, where it directs the stereochemical outcome of subsequent reactions .

Synthesis and Purification

Enantioselective Synthesis from (R)-Citronellol

A robust synthesis route involves the bromination of (R)-3,7-dimethyloctan-1-ol (9), derived from (R)-citronellol. The process employs triphenylphosphine (PPh₃) and N-bromosuccinimide (NBS) in dichloromethane at 0°C :

(R)-9+PPh₃+NBSCH₂Cl₂, 0°C(R)-10+Succinimide byproducts\text{(R)-9} + \text{PPh₃} + \text{NBS} \xrightarrow{\text{CH₂Cl₂, 0°C}} \text{(R)-10} + \text{Succinimide byproducts}

The reaction proceeds via an SN2 mechanism, preserving the stereochemical integrity of the starting alcohol. Purification by silica gel chromatography yields the product in high enantiomeric excess (≥93%) .

Alternative Alkylation Strategies

In materials science, (R)-1-bromo-3,7-dimethyloctane has been utilized to synthesize chiroptically active benzo[1,2-b:4,5-b']dithiophene derivatives. For example, refluxing the bromide with benzo[1,2-b:4,5-b']dithiophene-4,8-diol in acetonitrile with K₂CO₃ produces ether-linked derivatives with inverted chiroptical responses .

Physicochemical Properties

Thermal Behavior

The racemic mixture exhibits a boiling point of 217°C , though the enantiopure form may show slight deviations due to differences in intermolecular interactions.

Spectral Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, CDCl₃):

  • δ 0.84–0.87 (d, 9H, CH₃ groups)

  • δ 1.40–1.07 (m, 8H, CH₂ and CH groups)

  • δ 3.40 (t, 2H, BrCH₂)

13C NMR (100 MHz, CDCl₃):

  • δ 61.2 (BrCH₂)

  • δ 39.9, 37.3 (CH₂ branches)

  • δ 22.5–19.6 (CH₃ groups)

Mass Spectrometry

The NIST mass spectrum (electron ionization) of the racemic compound shows a molecular ion peak at m/z 221.178 (C₁₀H₂₁Br⁺), with fragmentation patterns consistent with alkyl bromide decomposition .

Applications in Research

Asymmetric Synthesis

The R-enantiomer serves as a chiral building block in pheromone synthesis. For instance, it is a precursor to (2E,5RS,7R,11S)-phytal, a pheromone component of the Moroccan locust (Dociostaurus maroccanus) .

Materials Science

In thin-film optoelectronics, ether derivatives of (R)-1-bromo-3,7-dimethyloctane exhibit chiroptical inversion upon sample flipping, a property leveraged in circularly polarized light-emitting devices .

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